BenchChemオンラインストアへようこそ!

PF-3758309

Kinase inhibitor selectivity PAK4 potency Enzymatic inhibition

PF-3758309 (PF-03758309) is a highly potent (Kd=2.7 nM), orally bioavailable, ATP-competitive PAK4 inhibitor. Its defined pharmacokinetics (t1/2=12.4-17.8 h) support twice-daily in vivo dosing, making it the preferred choice for xenograft and metastasis studies. Unlike generic PAK inhibitors, its characterized selectivity profile (Group I/II distinction) and validated cellular pharmacodynamic readout (GEF-H1 phosphorylation, IC50=1.3 nM) ensure reproducible target engagement. Choose this compound for reliable preclinical validation where PAK4-driven cytoskeletal remodeling, tumor growth, or AML FLT3-ITD signaling is under investigation.

Molecular Formula C25H30N8OS
Molecular Weight 490.6 g/mol
CAS No. 898044-15-0
Cat. No. B1684109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-3758309
CAS898044-15-0
SynonymsPF-03758309;  PF03758309;  PF 03758309;  PF-3758309;  PF-3758309;  PF3758309;  PF 3758309.
Molecular FormulaC25H30N8OS
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2
InChIInChI=1S/C25H30N8OS/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31)/t19-/m1/s1
InChIKeyAYCPARAPKDAOEN-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-3758309: A High-Potency, ATP-Competitive PAK4 Inhibitor for Targeted Oncology and Kinase Signaling Research


PF-3758309 (PF-03758309) is a small-molecule pyrrolopyrazole that functions as a potent, orally bioavailable, and reversible ATP-competitive inhibitor of the p21-activated kinase 4 (PAK4), a key node in Rho GTPase and cytoskeletal signaling [1]. It exhibits nanomolar binding affinity (Kd = 2.7–4.5 nM) and potent inhibition of PAK4 kinase activity (Ki = 18.7 nM), with documented cellular efficacy in blocking PAK4 substrate phosphorylation (IC50 = 1.3 nM) and suppressing anchorage-independent tumor cell growth (IC50 = 4.7 nM) . PF-3758309 has undergone extensive preclinical characterization, including xenograft tumor growth inhibition, and advanced to Phase I clinical evaluation in patients with advanced solid tumors [2].

Why PF-3758309 Cannot Be Interchanged with Other PAK Inhibitors in Critical Assays


The p21-activated kinase (PAK) family comprises six isoforms (PAK1-6) with distinct biological functions and inhibitor sensitivity profiles. PF-3758309 is a pan-PAK inhibitor with a unique potency spectrum, exhibiting high affinity for PAK4 (Kd = 2.7 nM, Ki = 18.7 nM) and potent activity against PAK1, PAK5, and PAK6, while being significantly less active against PAK2 and PAK3 . This selectivity fingerprint differs markedly from other PAK inhibitors such as KPT-9274 (a PAK4/NAMPT dual inhibitor with an allosteric mechanism), GNE-2861 (Group II-selective), FRAX486 (Group I-selective), and IPA-3 (non-ATP-competitive PAK1 inhibitor) [1]. Substituting PF-3758309 with a generic PAK inhibitor without considering these quantitative potency and isoform-selectivity differences can lead to misinterpretation of target engagement, off-target effects, and downstream signaling outcomes, compromising the reproducibility and validity of experimental conclusions [2].

PF-3758309: Quantifiable Differentiation from Closest Analogs - A Procurement Evidence Guide


Kinase Binding Affinity and Potency: PF-3758309 vs. GNE-2861, FRAX486, and FRAX1036 for PAK4

PF-3758309 demonstrates significantly higher potency for PAK4 compared to structurally distinct PAK inhibitors. Its binding affinity (Kd = 2.7–4.5 nM) and enzymatic inhibition (Ki = 18.7 nM, IC50 = 1.3 nM) are orders of magnitude more potent than Group I-selective inhibitors like FRAX486 (PAK4 IC50 = 575 nM) or FRAX1036 (PAK4 Ki = 2.4 μM), and also exceed the potency of the Group II-selective inhibitor GNE-2861 (PAK4 IC50 = 7.5 nM) [1]. The 400-fold difference in PAK4 IC50 between PF-3758309 (1.3 nM) and FRAX486 (575 nM) represents a critical distinction for experiments requiring robust PAK4 target engagement at low compound concentrations .

Kinase inhibitor selectivity PAK4 potency Enzymatic inhibition

Isoform Selectivity Profile: PF-3758309 vs. Group-Selective Inhibitors FRAX486 and G-5555

PF-3758309 exhibits a broad inhibitory profile across Group I and Group II PAKs, with Ki values of 13.7 nM (PAK1), 18.7 nM (PAK4), 18.1 nM (PAK5), and 17.1 nM (PAK6), while showing reduced activity against PAK2 (IC50 = 190 nM) and PAK3 (IC50 = 99 nM) . This contrasts sharply with Group I-selective inhibitors such as FRAX486, which preferentially targets PAK1-3 (IC50 values: 14, 33, and 39 nM, respectively) but shows weak PAK4 inhibition (IC50 = 575 nM), and G-5555, which is a potent PAK1/2 inhibitor (Ki = 3.7 nM and 11 nM) with minimal PAK4 activity . The 5- to 10-fold selectivity of PF-3758309 for PAK4 over PAK2-3 is a defined characteristic that distinguishes it from both pan- and isoform-selective PAK inhibitors [1].

Kinase selectivity Isoform-specific inhibition Pan-PAK inhibitor

Mechanism of Action and Off-Target Liability: PF-3758309 vs. KPT-9274

PF-3758309 acts as a direct, reversible ATP-competitive inhibitor of PAK4 kinase activity, as confirmed by SPR analysis (Kd = 4.5 nM, koff = 0.010/s, t1/2 = 68 s) [1]. In contrast, KPT-9274 (padnarsertib) is a non-competitive dual inhibitor that also targets nicotinamide phosphoribosyltransferase (NAMPT) and acts as an allosteric modulator of PAK4 without directly inhibiting its kinase activity [2]. This mechanistic divergence has practical consequences: while PF-3758309 directly blocks PAK4 catalytic function, KPT-9274 modulates PAK4 via a different mechanism and simultaneously inhibits NAMPT (IC50 ~120 nM), introducing confounding metabolic effects [3]. Furthermore, PF-3758309 inhibits 13 of 146 screened kinases at concentrations <60 nM, with notable activity against SRC family kinases (45-60 nM), AMPK (estimated cellular IC50 = 40 nM), and RSK2 (estimated cellular IC50 = 171 nM) [4].

ATP-competitive inhibition Allosteric modulation Off-target activity

In Vivo Antitumor Efficacy: PF-3758309 vs. KPT-9274 in Rhabdomyosarcoma and Colorectal Cancer Models

PF-3758309 has demonstrated robust antitumor activity across multiple human tumor xenograft models. At oral doses of 10-25 mg/kg BID, it achieved tumor growth inhibition of 71-106% in HCT116, Colo205, MDA-MB-231, A549, and M24met models, with a plasma EC50 of 0.4 nM in the most sensitive model [1]. In a direct comparative study using rhabdomyosarcoma (RMS) patient-derived xenograft models, both PF-3758309 and KPT-9274 elicited significant antitumor and antimetastatic effects, though the specific response magnitude varies with model and dosing regimen [2]. Notably, in a Phase I clinical trial, PF-3758309 exhibited a terminal half-life of 12.4-17.8 hours across doses, supporting twice-daily oral dosing [3]. However, the trial was terminated due to undesirable pharmacokinetic characteristics and lack of a detectable dose-response effect, highlighting the compound's limitations for clinical development but not its utility as a research tool [4].

Xenograft models In vivo efficacy Tumor growth inhibition

Cellular Potency and Functional Selectivity: PF-3758309 vs. IPA-3 and FRAX486 in Leukemia Models

In a comparative functional study across multiple acute myeloid leukemia (AML) models, PF-3758309 was identified as the most effective PAK inhibitor among those tested (PF-3758309, FRAX-486, and IPA-3) for reducing proliferation and inducing apoptosis [1]. PF-3758309 inhibited PAK, AMPK, and PKCA activities, reduced c-MYC transcriptional activity and ribosomal protein expression, and targeted the FLT3 pathway in FLT3-ITD mutated cells [2]. While quantitative IC50 values for proliferation inhibition vary across AML cell lines, the study's conclusion that PF-3758309 was the most effective PAKi provides a qualitative differentiation from FRAX486 and IPA-3. Additionally, in a study of colon carcinoma cells, combination treatment with PF-3758309 and IPA-3 exhibited synergistic inhibition of cell growth via induction of DNA damage-related cell death and cell cycle arrest, underscoring the distinct mechanisms of these inhibitors [3].

Cellular efficacy Apoptosis induction Leukemia cell lines

Solubility and Physicochemical Properties: PF-3758309 vs. KPT-9274 and GNE-2861

PF-3758309 (free base) has a molecular weight of 490.23 g/mol and obeys Lipinski's Rule of Five (0 violations), with a calculated XLogP of 3.08, indicating moderate lipophilicity [1]. It is soluble in DMSO at 100 mg/mL, facilitating in vitro assay preparation . In contrast, KPT-9274 has a higher molecular weight (610.22 g/mol) and violates Lipinski's rules (1 violation) due to a higher XLogP of 7.1, which may impact its solubility and permeability characteristics [2]. While direct comparative solubility data in aqueous buffers are not available, the significant difference in lipophilicity (XLogP 3.08 vs. 7.1) suggests that PF-3758309 may exhibit more favorable solubility and formulation properties for in vitro and in vivo studies, reducing the risk of compound precipitation and non-specific binding.

Compound formulation Drug-likeness Physicochemical properties

Recommended Research and Industrial Applications for PF-3758309 Based on Differentiated Evidence


Validation of PAK4 as a Therapeutic Target in Solid Tumors (Colorectal, Lung, Breast, and Rhabdomyosarcoma)

PF-3758309 is ideally suited for preclinical studies requiring robust PAK4 inhibition in vivo, given its demonstrated efficacy in multiple human tumor xenograft models. Its oral bioavailability and defined pharmacokinetics (t1/2 = 12.4-17.8 hours) support twice-daily dosing, and its high potency (Kd = 2.7 nM) ensures target engagement at achievable plasma concentrations [1]. This compound is a valuable tool for target validation studies and combination therapy experiments where PAK4 is hypothesized to play a key role in tumor growth, metastasis, or therapy resistance [2].

Functional Studies of Cytoskeletal Dynamics, Cell Migration, and Invasion

Due to its potent inhibition of PAK4 and PAK1 (Ki = 18.7 nM and 13.7 nM, respectively), PF-3758309 is a powerful tool for dissecting the roles of these kinases in cytoskeletal remodeling, cell motility, and invasion [1]. Its ability to inhibit PAK4-dependent GEF-H1 phosphorylation (IC50 = 1.3 nM) provides a direct pharmacodynamic readout for target engagement in cellular assays, making it particularly useful for studies of Rho GTPase signaling and actin dynamics [2].

Investigating PAK Signaling in Hematologic Malignancies (AML and FLT3-ITD+ Leukemia)

PF-3758309 has been identified as the most effective PAK inhibitor among a panel (including FRAX-486 and IPA-3) for reducing proliferation and inducing apoptosis in acute myeloid leukemia (AML) models [1]. Its activity against FLT3 pathway signaling in FLT3-ITD mutated cells makes it a useful tool for studying PAK-dependent oncogenic signaling in specific AML subtypes [2]. Researchers should be aware of its additional activity against AMPK and PKCA when interpreting results [3].

Chemical Biology Studies of PAK Isoform-Specific Functions and Off-Target Effects

PF-3758309's unique selectivity profile (potent against PAK1,4,5,6; weaker against PAK2,3) makes it a valuable tool for distinguishing the biological roles of Group I vs. Group II PAKs [1]. Its defined off-target activities (e.g., SRC family kinases, AMPK, RSK2) are well-characterized, allowing researchers to control for these effects in experimental design [2]. This contrasts with less-characterized PAK inhibitors, where off-target liabilities are poorly defined, increasing the risk of misinterpreting phenotypic outcomes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-3758309

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.